CB1 Binding Affinity vs. MN-18
5-Fluoro-MN-18 exhibits a 2.3-fold higher binding affinity for the human CB1 receptor compared to its non-fluorinated parent MN-18, measured under identical in vitro radioligand binding conditions [1]. This fluorination-driven affinity enhancement is independently corroborated by a separate pharmacological evaluation that classified the effect of terminal fluorination on CB1 affinity as 'slightly enhanced' across a panel of nine compound pairs including MN-18/5F-MN-18 [2].
| Evidence Dimension | Human CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.65 nmol/L (CB1) |
| Comparator Or Baseline | MN-18: Ki = 3.86 nmol/L (CB1) |
| Quantified Difference | 2.3-fold higher affinity (ΔKi = 2.21 nmol/L) |
| Conditions | Radioligand binding assay using human CB1 receptor; [3H]CP55,940 as radioligand; in vitro pharmacological assay as cited in Diao et al. 2017 |
Why This Matters
A 2.3-fold difference in CB1 Ki translates to a meaningful shift in receptor occupancy at equimolar concentrations, directly impacting the interpretation of concentration-response relationships in pharmacological experiments and requiring distinct calibration ranges for forensic quantification.
- [1] Diao X, Carlier J, Zhu M, Huestis MA. Human Hepatocyte Metabolism of Novel Synthetic Cannabinoids MN-18 and Its 5-Fluoro Analog 5F-MN-18. Clin Chem. 2017;63(11):1753-1763. Reports 5F-MN-18 CB1 Ki = 1.65 nmol/L and MN-18 CB1 Ki = 3.86 nmol/L. View Source
- [2] Hess C, Schoeder CT, Pillaiyar T, Madea B, Müller CE. Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice. Forensic Toxicol. 2016;34:329-343. Confirms enhanced CB1 affinity for fluorinated analog 5F-MN-18 vs. MN-18. View Source
